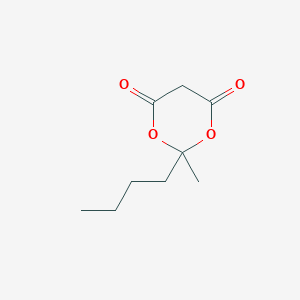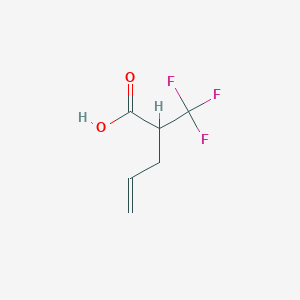![molecular formula C14H20Cl2O B14344402 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one CAS No. 104704-17-8](/img/structure/B14344402.png)
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14,14-Dichlorodispiro[515~8~1~6~]tetradecan-7-one is a complex organic compound characterized by its unique dispiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Dispiro Structure: This step involves the creation of the core dispiro framework through cyclization reactions.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 14th position.
Formation of the Ketone Group: Oxidation reactions are used to introduce the ketone functional group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one involves its interaction with specific molecular targets. The chlorine atoms and ketone group play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
相似化合物的比较
Similar Compounds
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-ol: Similar structure but with an alcohol group instead of a ketone.
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-amine: Contains an amine group instead of a ketone.
Uniqueness
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one is unique due to its specific combination of chlorine atoms and a ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
104704-17-8 |
|---|---|
分子式 |
C14H20Cl2O |
分子量 |
275.2 g/mol |
IUPAC 名称 |
14,14-dichlorodispiro[5.1.58.16]tetradecan-7-one |
InChI |
InChI=1S/C14H20Cl2O/c15-14(16)12(7-3-1-4-8-12)11(17)13(14)9-5-2-6-10-13/h1-10H2 |
InChI 键 |
IBNBXIGDDWDFSY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C(=O)C3(C2(Cl)Cl)CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


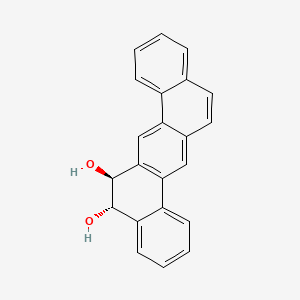
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
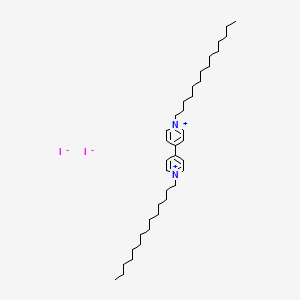
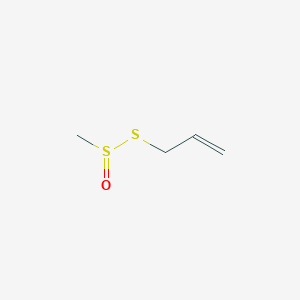

![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
